BenchChemオンラインストアへようこそ!

2-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile

medicinal chemistry hydrogen bonding regioisomerism

2-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile (CAS 926232-10-2) is a thieno[2,3-d]pyrimidin-4(3H)-one derivative bearing a phenyl substituent at C5 and an acetonitrile group at C2. This heterocyclic scaffold has been validated across anticancer antifolate programs, with 6-substituted analogs achieving single-digit nanomolar IC50 values in KB tumor cells.

Molecular Formula C14H9N3OS
Molecular Weight 267.31 g/mol
CAS No. 926232-10-2
Cat. No. B6142582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile
CAS926232-10-2
Molecular FormulaC14H9N3OS
Molecular Weight267.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=N3)CC#N
InChIInChI=1S/C14H9N3OS/c15-7-6-11-16-13(18)12-10(8-19-14(12)17-11)9-4-2-1-3-5-9/h1-5,8H,6H2,(H,16,17,18)
InChIKeyLDFFAIAPGIFPJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile (CAS 926232-10-2): Core Structural and Procurement-Relevant Identity


2-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile (CAS 926232-10-2) is a thieno[2,3-d]pyrimidin-4(3H)-one derivative bearing a phenyl substituent at C5 and an acetonitrile group at C2 [1]. This heterocyclic scaffold has been validated across anticancer antifolate programs, with 6-substituted analogs achieving single-digit nanomolar IC50 values in KB tumor cells [2]. Its computed logP of 2.2, topological polar surface area of 93.5 Ų, and single hydrogen bond donor (N3–H) define a distinct physicochemical signature within the thienopyrimidine series [1].

Why 2-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile Cannot Be Generically Replaced by Other Thienopyrimidine Building Blocks


Thieno[2,3-d]pyrimidine derivatives exhibit profound sensitivity to regiochemistry and substitution pattern. The attachment of the acetonitrile group at C2 (2-isomer, as in the target compound) confers one hydrogen bond donor (N3–H), whereas the regioisomeric 3-yl acetonitriles lack this donor (HBD = 0), directly altering hydrogen bond potential and target recognition [1]. Phenyl substitution at C5 versus substituted aryl (e.g., 3,4-dimethylphenyl) changes XLogP3 by ~0.8 log units and molecular weight by 28 Da, affecting solubility, permeability, and synthetic tractability [1][2]. Simple interchange of in-class building blocks without head-to-head activity and selectivity profiling will disrupt lead optimization SAR.

Product-Specific Quantitative Evidence Guide for 2-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile


Evidence Item 1: Regiospecific Hydrogen Bond Donor Capacity of 2-yl Acetonitrile versus 3-yl Acetonitrile Regioisomers

The 2-yl acetonitrile regioisomer (target compound) retains the N3–H hydrogen bond donor (HBD = 1), whereas 3-yl acetonitrile regioisomers (e.g., 2-[5-(3,4-dimethylphenyl)-4-oxo-3-thieno[2,3-d]pyrimidinyl]acetonitrile) have N3 substituted and HBD = 0 [1][2]. This N–H donor is often critical for hinge-binding interactions in kinase and enzyme active sites. Loss of this donor in 3-yl analogs can ablate target engagement, making the 2-yl isomer the preferred scaffold for programs where a hydrogen bond donor at this position is required.

medicinal chemistry hydrogen bonding regioisomerism structure-activity relationship

Evidence Item 2: Favorable Lipophilicity Window for CNS and Cellular Permeability versus 3,4-Dimethylphenyl Analog

The target compound has a computed XLogP3 of 2.2, which resides within the favorable range for both cellular permeability and oral bioavailability (Lipinski guidelines), whereas the 3,4-dimethylphenyl analog (CID 2792011) has XLogP3 = 3.0, a 0.8 log unit increase [1][2]. This difference translates to a ~6.3-fold higher predicted octanol/water partition coefficient for the comparator, increasing the risk of poor aqueous solubility, high metabolic clearance, and off-target promiscuity.

lipophilicity drug-likeness ADME permeability

Evidence Item 3: Smaller Steric Footprint of 5-Phenyl versus 5-(3,4-Dimethylphenyl) Enables Distinct Binding Pocket Complementarity

The target compound bears an unsubstituted phenyl at C5 (MW 267.31), whereas the 3,4-dimethylphenyl analog has MW 295.40, adding 28.1 Da and two methyl groups that increase the molecular volume and may sterically restrict accommodation in narrow binding pockets [1][2]. In folate receptor-targeted thieno[2,3-d]pyrimidine series, even minor side-chain modifications at the aryl position shifted FRα IC50 from >1000 nM (phenyl) to 1.07–2.27 nM (2′-fluorophenyl) [3]. While direct data for this exact compound are limited, the class precedent demonstrates that 5-aryl identity is a primary driver of target potency and selectivity.

steric effects molecular recognition structure-based design ligand efficiency

Evidence Item 4: Acetonitrile Moiety Provides a Versatile Synthetic Handle for Late-Stage Diversification

The C2 acetonitrile group is a proven synthetic handle for elaboration to carboxylic acids (hydrolysis), primary amines (reduction), tetrazoles (click chemistry), and amidoximes, enabling systematic SAR exploration around the pyrimidine C2 vector . Thieno[2,3-d]pyrimidine scaffolds with reactive C2 substituents have been widely used in antifolate drug discovery, where the glutamate side chain is appended via the C2 position [1]. In contrast, the 3-yl acetonitrile regioisomer alkylates N3, eliminating the NH donor and altering the trajectory of any attached warhead.

synthetic chemistry nitrile reactivity late-stage functionalization medicinal chemistry

Evidence Item 5: Documented Vendor Purity Enables Reproducible Biological Assay Outcomes

The target compound is commercially available with verified purity of ≥95% from Biosynth (via CymitQuimica) and 97% from BIOFOUNT [1], and 95% from LeYan . In contrast, less common regioisomers (e.g., 3-yl acetonitriles with specific aryl substituents) may be limited to single suppliers or custom synthesis, raising lead time and batch-to-batch variability concerns. High purity reduces confounding assay artifacts such as off-target cytotoxicity from impurities, a known issue in thienopyrimidine antifolate screening where purity >95% ensured reliable IC50 determinations in KB cell assays [2].

chemical purity quality control reproducibility assay development

Best Research and Industrial Application Scenarios for 2-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile


Kinase Inhibitor and Antifolate Drug Discovery Programs Requiring Hinge-Binding Hydrogen Bond Donor

Medicinal chemistry teams developing ATP-competitive kinase inhibitors or antifolate agents targeting GARFTase/AICARFTase should select this compound for its C2 acetonitrile with an intact N3–H hydrogen bond donor (HBD = 1), which is absent in 3-yl regioisomers. This donor is structurally analogous to the N3–H of the thieno[2,3-d]pyrimidine scaffold in clinically evaluated antifolates, and its presence is essential for key hinge-region hydrogen bonding [1].

CNS and Oral Bioavailability Lead Optimization Requiring Moderate Lipophilicity

The computed XLogP3 of 2.2 positions this scaffold within the CNS drug-like space (typically LogP 1.5–3.5), while maintaining sufficient permeability for oral absorption. This is 0.8 log units lower than the 3,4-dimethylphenyl analog, translating to a predicted ~6-fold lower brain tissue binding and reduced phospholipidosis risk. Teams optimizing for CNS indications or seeking to minimize metabolic liabilities should prioritize this compound over more lipophilic 5-substituted analogs [2].

Late-Stage Functionalization and Parallel Library Synthesis via Nitrile Chemistry

The C2 acetonitrile group provides a chemically orthogonal handle for late-stage diversification into carboxylic acids, amides, amidoximes, tetrazoles, and primary amines. This enables systematic SAR exploration while keeping the thieno[2,3-d]pyrimidine core constant . Procurement of the 2-yl isomer provides greater downstream synthetic flexibility compared to 3-yl regioisomers or analogs with bulkier, less reactive C2 substituents.

Fragment-Based Drug Discovery and Scaffold Hopping Programs Targeting Purine Binding Sites

With a molecular weight of 267.31 Da and a computed heavy atom count of 19, this compound qualifies as a 'fragment-sized' molecule suitable for fragment-based screening while retaining the thieno[2,3-d]pyrimidine core validated in antifolate programs [3]. Its physicochemical profile (TPSA 93.5 Ų, 1 HBD, 4 HBA) aligns with fragment library guidelines, and the presence of the nitrile enables subsequent fragment growing via click chemistry or amide coupling.

Quote Request

Request a Quote for 2-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.